molecular formula C14H19ClO2 B8337173 1-(3-[(6-Chlorohexyl)oxy]phenyl}ethanone

1-(3-[(6-Chlorohexyl)oxy]phenyl}ethanone

Cat. No.: B8337173
M. Wt: 254.75 g/mol
InChI Key: OIEQJBZTBGAZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-[(6-Chlorohexyl)oxy]phenyl)ethanone is an acetophenone derivative featuring a 6-chlorohexyloxy substituent at the meta position of the phenyl ring. The chlorohexyloxy chain introduces both lipophilicity and reactivity, which may influence its physicochemical properties and biological activity. Similar compounds, such as 1-[3-(3-chloropropoxy)phenyl]ethanone (CAS: 104605-75-6, ), are synthesized via nucleophilic substitution or Friedel-Crafts acylation, suggesting analogous routes for the target compound. Applications of such derivatives span pharmaceuticals (e.g., antipsychotic drug impurities, ) and agrochemicals (e.g., fungicides, ).

Properties

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

1-[3-(6-chlorohexoxy)phenyl]ethanone

InChI

InChI=1S/C14H19ClO2/c1-12(16)13-7-6-8-14(11-13)17-10-5-3-2-4-9-15/h6-8,11H,2-5,9-10H2,1H3

InChI Key

OIEQJBZTBGAZJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., target compound) often exhibit different reactivity and steric effects compared to para-substituted analogs (e.g., ).

Antifungal and Antimicrobial Activity

  • 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ = 8 μg/mL against Fusarium oxysporum) outperformed standard fungicides ().

Cytotoxicity and Anti-inflammatory Activity

  • 1-(5-chloro-2-hydroxyphenyl)-3-arylprop-2-en-1-one derivatives showed significant anti-inflammatory activity ().
  • Halogenated Benzyloxy Derivatives (e.g., ) exhibited moderate antibacterial effects, suggesting the target compound’s chlorohexyl group could confer similar properties.

Research Findings and Implications

  • Substituent Impact : Chlorine and alkoxy groups enhance bioactivity by modulating electron distribution and steric interactions. For example, methoxy groups in improved thermal stability, while chloro substituents in increased antifungal potency.
  • Synthetic Challenges : Longer chloroalkoxy chains (e.g., 6-chlorohexyl) may complicate purification due to increased hydrophobicity, as seen in .
  • Therapeutic Potential: Derivatives like 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (33% yield, ) highlight the role of ethanone scaffolds in developing enzyme inhibitors.

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